3-Bromo-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by its unique molecular structure and potential applications in various scientific fields. Its molecular formula is , with a molecular weight of approximately 199.01 g/mol. This compound is part of the triazolo-pyridazine family, which has garnered attention for its biological activities and utility in synthetic chemistry.
This compound can be synthesized through various chemical methods involving triazole and pyridazine derivatives. It falls under the category of heterocyclic compounds, which are cyclic compounds containing atoms other than carbon in the ring structure. The specific classification of 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine highlights its brominated and methyl-substituted positions that influence its reactivity and potential applications.
The synthesis of 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves several steps:
The molecular structure of 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine can be described as follows:
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine can undergo several types of chemical reactions:
The mechanism of action for compounds related to 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine often involves:
Research indicates that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines, suggesting a promising avenue for therapeutic development.
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine has diverse applications in scientific research:
The construction of the triazolopyridazine core historically relies on cyclocondensation reactions between pyridazine precursors and nitrogen-containing synthons. A prominent approach involves regioselective SNAr displacement on trichloropyridazine, followed by hydrazination and triazole ring closure. Holt et al.'s seminal route begins with sequential substitutions at C3 and C6 positions of trichloropyridazine using tert-butyl-4-aminopiperidine-1-carboxylate and hydrazine, yielding a dihydropyridazine intermediate. Subsequent cyclization via toxic carbon monoxide-mediated carbonylation achieves the triazolopyridazine scaffold but suffers from limited scalability (23% overall yield) and safety concerns [1].
Alternative pathways employ hydrazone precursors subjected to oxidative cyclization. Early methods utilized aggressive oxidants like bromine/acetic acid or lead tetraacetate, often leading to side reactions and requiring tedious purification. For 3-bromo-6-methyl derivatives, strategic bromination precedes methyl group installation via Suzuki coupling or nucleophilic substitution. Key limitations include:
Table 1: Traditional Cyclization Methods for Triazolopyridazine Core
| Starting Material | Key Reagents | Intermediate | Cyclization Method | Overall Yield |
|---|---|---|---|---|
| Trichloropyridazine | t-Bu-4-aminopiperidine, Hydrazine | 6-Hydrazino-3-(piperidinyl)pyridazine | CO, Pd catalysis | 23% |
| 3,6-Dichloropyridazine | Methylhydrazine | 3-Chloro-6-(methylhydrazino)pyridazine | Br₂/AcOH | 35% |
| 6-Hydrazino-3-bromopyridazine | Acetic anhydride | Acetylhydrazone | Thermal dehydration | 41% |
Hypervalent iodine reagents, particularly iodobenzene diacetate (IBD), have revolutionized triazolopyridazine synthesis by enabling mild, metal-free oxidative cyclization. This method excels in constructing bis-triazolopyridazines from hydrazone precursors (e.g., 6-arylidenehydrazino-3-aryl-1,2,4-triazolo[4,3-b]pyridazines) under ambient conditions. The mechanism involves:
Compared to classical bromine/acetic acid (48 hr, 60°C), IBD-mediated cyclization achieves 94% yield in just 4 hours at room temperature with superior functional group tolerance. This approach is particularly advantageous for acid-sensitive moieties and allows direct access to 3,6-disubstituted derivatives. When applied to 3-bromo-6-methyl variants, IBD preserves bromo and methyl groups without competitive oxidation or debromination—a significant improvement over metal-based oxidants [4] [9].
Table 2: Oxidant Comparison for Triazolopyridazine Cyclization
| Oxidant | Temperature (°C) | Time (hr) | Yield Range (%) | Bromo/Methyl Stability |
|---|---|---|---|---|
| Br₂/AcOH | 60 | 48 | 45-65 | Moderate (dehalogenation observed) |
| Pb(OAc)₄ | 80 | 24 | 50-70 | Low (demethylation occurs) |
| IBD | 25 | 4 | 85-94 | Excellent |
| Oxone® | 50 | 12 | 60-75 | Good |
Precise installation of bromo and methyl groups at C3 and C6 requires strategic sequencing to avoid polyhalogenation or regiochemical errors. Two optimized pathways have emerged:
Pathway A (Bromination First):
Pathway B (Methylation First):
Critical parameters influencing selectivity:
Solid-phase peptide synthesis (SPPS) principles have been adapted for triazolopyridazine assembly, enabling rapid diversification and simplified purification. Key innovations include:
Resin selection:
Stepwise assembly:
This approach achieves 39-mer peptide-triazolopyridazine conjugates with 10g scalability. The solid-phase method reduces intermediate isolation steps and improves yields for 3-bromo-6-methyl derivatives (65% overall vs. 42% in solution phase) by minimizing solubility issues [3] [7] [10].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
| Parameter | Solid-Phase Approach | Traditional Solution-Phase |
|---|---|---|
| Overall yield (3-Bromo-6-methyl derivative) | 65% | 42% |
| Largest synthesized conjugate | 39-aa peptide conjugate | Dipeptide analogue |
| Bromination selectivity | >95% C3 monobromination | 80-85% |
| Purification required | Final cleavage only | After each step |
| Scalability | Demonstrated at 10g | Limited to 1g |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2